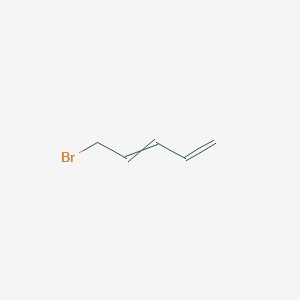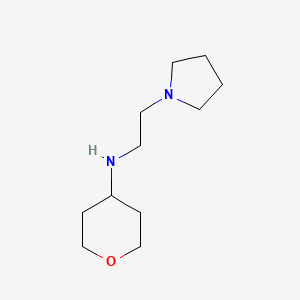
4-(2-Pyrrolidin-1-ylethylamino)tetrahydropyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Pyrrolidin-1-ylethylamino)tetrahydropyran is a chemical compound that features a pyrrolidine ring attached to an ethylamino group, which in turn is connected to a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyrrolidin-1-ylethylamino)tetrahydropyran typically involves multiple steps, starting with the formation of the pyrrolidine ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity.
化学反应分析
Types of Reactions: 4-(2-Pyrrolidin-1-ylethylamino)tetrahydropyran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: In chemistry, 4-(2-Pyrrolidin-1-ylethylamino)tetrahydropyran is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various manufacturing processes.
作用机制
The mechanism by which 4-(2-Pyrrolidin-1-ylethylamino)tetrahydropyran exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological context.
相似化合物的比较
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and functional groups.
Tetrahydropyran derivatives: These compounds have the tetrahydropyran ring but may have different attached groups.
Uniqueness: 4-(2-Pyrrolidin-1-ylethylamino)tetrahydropyran is unique due to its specific combination of the pyrrolidine and tetrahydropyran rings, which provides distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC 名称 |
N-(2-pyrrolidin-1-ylethyl)oxan-4-amine |
InChI |
InChI=1S/C11H22N2O/c1-2-7-13(6-1)8-5-12-11-3-9-14-10-4-11/h11-12H,1-10H2 |
InChI 键 |
JIGPXLSSOWEMKY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCNC2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


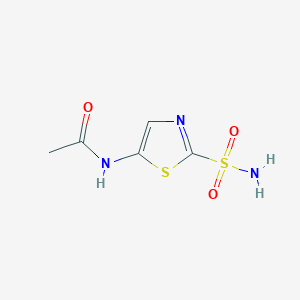
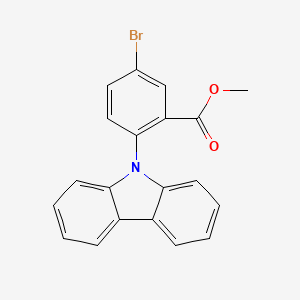
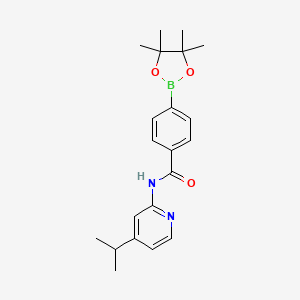

![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
![2-Chloro-5-[1-(3,5-dimethoxyphenyl)ethoxy]pyrimidine](/img/structure/B15357970.png)
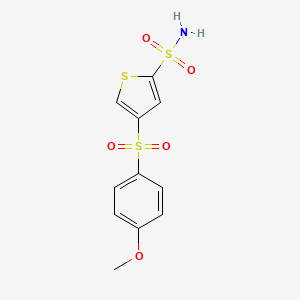


![[5-Amino-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B15357988.png)

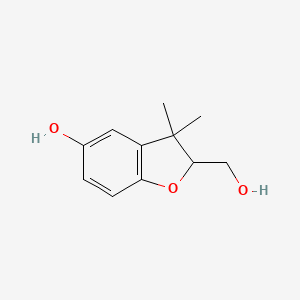
![2-Chloro-5-[2-(dipropylamino)ethyl]aniline](/img/structure/B15358013.png)
